molecular formula C11H14BrIO B15385353 1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene

1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene

Cat. No.: B15385353
M. Wt: 369.04 g/mol
InChI Key: ASVSGRTZJPIISH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 4, an iodine atom at position 3, and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1. Its molecular formula is C₁₁H₁₂BrIO, with a molecular weight of 373.02 g/mol (calculated). The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (iodo, bromopropyl) groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

Molecular Formula

C11H14BrIO

Molecular Weight

369.04 g/mol

IUPAC Name

4-(3-bromopropyl)-1-ethoxy-2-iodobenzene

InChI

InChI=1S/C11H14BrIO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

ASVSGRTZJPIISH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCBr)I

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene

  • Structure : Ethoxy and iodine substituents are swapped (positions 3 and 4).
  • However, the iodine’s position may weaken directing effects in electrophilic aromatic substitution compared to the target compound .
  • Molecular Formula : C₁₁H₁₂BrIO (identical to target).
  • CAS: Not explicitly listed in evidence.

Halogenated Analogs

1-(3-Bromopropyl)-4-iodobenzene

  • Structure : Lacks the ethoxy group at position 4.
  • Impact : Absence of the electron-donating ethoxy group increases electrophilicity at the aromatic ring, favoring reactions like halogen exchange or SNAr (nucleophilic aromatic substitution).
  • Molecular Formula : C₉H₁₀BrI.
  • Molecular Weight : 324.99 g/mol.
  • CAS : EN300-1896293 .

(3-Bromopropyl)-benzene

  • Structure : Simplest analog with only a bromopropyl chain.
  • Impact: Limited utility in multi-step synthesis due to absence of directing groups.
  • CAS : 637-59-2 .

Substituent-Variant Compounds

1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene

  • Structure : Replaces ethoxy and iodine with sulfonyl (-SO₂-) and fluorine.
  • Impact : Sulfonyl groups are strongly electron-withdrawing, enhancing stability toward oxidation but reducing nucleophilic substitution rates. Fluorine’s small size increases metabolic stability in pharmaceutical contexts.
  • Molecular Formula : C₉H₁₀BrFO₂S.
  • CAS : 1082893-80-8 .

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone

  • Structure : Contains additional hydroxyl and propyl groups.
  • Impact : Hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. Propyl chain adds lipophilicity, making it suitable for drug delivery systems.
  • Molecular Formula : C₁₄H₁₉BrO₃.
  • Reference: Handbook of Hydroxyacetophenones .

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